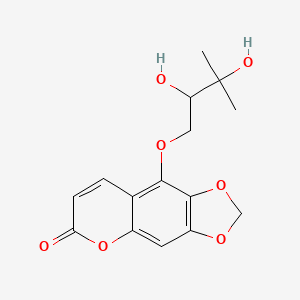
2-Methylidenebutanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidenebutanoic acid, methyl 2-methylprop-2-enoate, 2-methylprop-2-enoic acid, prop-2-enenitrile, and styrene are organic compounds with diverse applications in various fields. These compounds are known for their unique chemical structures and properties, making them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylidenebutanoic acid can be synthesized through various methods, including the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, and the hydrolysis of nitriles . Methyl 2-methylprop-2-enoate is typically prepared via esterification reactions involving methanol and 2-methylprop-2-enoic acid . Prop-2-enenitrile can be synthesized through the dehydration of propionamide or by the reaction of acrylonitrile with hydrogen cyanide . Styrene is commonly produced through the dehydrogenation of ethylbenzene .
Industrial Production Methods: Industrial production of these compounds often involves large-scale chemical processes. For example, styrene is produced industrially by the catalytic dehydrogenation of ethylbenzene in the presence of steam . Methyl 2-methylprop-2-enoate is produced through the esterification of methanol with 2-methylprop-2-enoic acid using acid catalysts .
化学反応の分析
Types of Reactions: These compounds undergo various chemical reactions, including oxidation, reduction, substitution, and polymerization. For instance, 2-methylidenebutanoic acid can undergo oxidation to form carboxylic acids . Methyl 2-methylprop-2-enoate can participate in esterification and transesterification reactions . Prop-2-enenitrile can undergo hydrolysis to form carboxylic acids . Styrene is known for its polymerization reactions, forming polystyrene .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid and palladium . Reaction conditions vary depending on the desired product and the specific compound involved.
Major Products Formed: The major products formed from these reactions include carboxylic acids, esters, amides, and polymers. For example, the oxidation of 2-methylidenebutanoic acid yields carboxylic acids, while the polymerization of styrene produces polystyrene .
科学的研究の応用
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in organic synthesis and as monomers in polymerization reactions . In biology, they are used in the study of metabolic pathways and enzyme reactions . In medicine, they are investigated for their potential therapeutic properties . In industry, they are used in the production of plastics, resins, and other materials .
作用機序
The mechanism of action of these compounds varies depending on their specific chemical structure and the context in which they are used. For example, styrene exerts its effects through polymerization, forming long chains of polystyrene . Methyl 2-methylprop-2-enoate acts as an esterifying agent, reacting with alcohols to form esters . Prop-2-enenitrile undergoes hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions .
類似化合物との比較
Similar Compounds: Similar compounds include other carboxylic acids, esters, nitriles, and aromatic hydrocarbons. Examples include acetic acid, ethyl acetate, acrylonitrile, and benzene .
Uniqueness: What sets these compounds apart is their specific chemical structure and reactivity. For instance, 2-methylidenebutanoic acid has a unique double bond that makes it highly reactive in certain chemical reactions . Methyl 2-methylprop-2-enoate is unique due to its ester functional group, which allows it to participate in esterification reactions . Prop-2-enenitrile is notable for its nitrile group, which can undergo hydrolysis to form carboxylic acids . Styrene is distinguished by its ability to polymerize, forming polystyrene .
特性
CAS番号 |
41619-03-8 |
|---|---|
分子式 |
C25H33NO6 |
分子量 |
443.5 g/mol |
IUPAC名 |
2-methylidenebutanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);2H,1H2 |
InChIキー |
OHIBIRXGXZEMHZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC#N.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


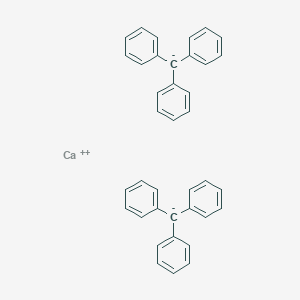
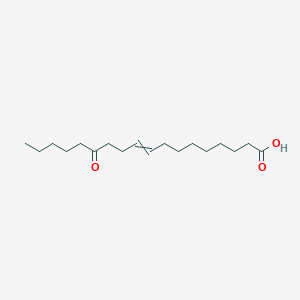
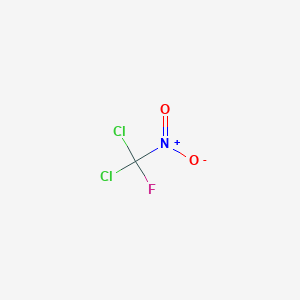
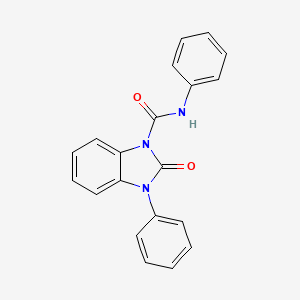
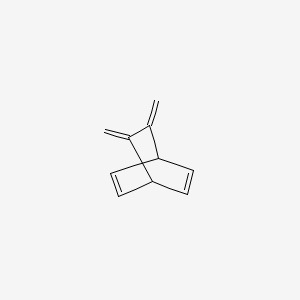
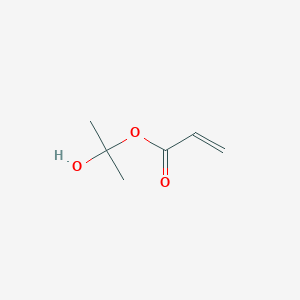
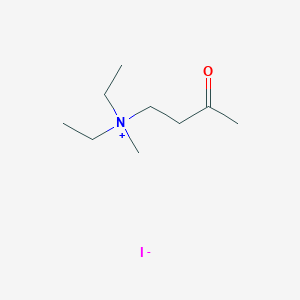
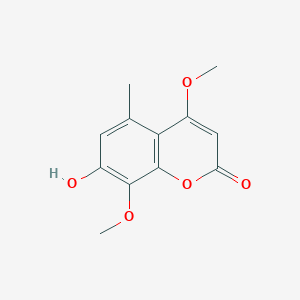

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

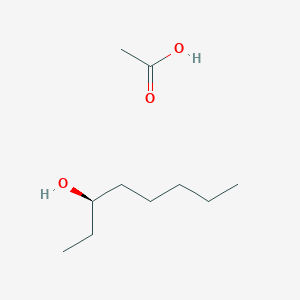
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
